5'-Bromo-2'-hydroxyacetophenone

Übersicht

Beschreibung

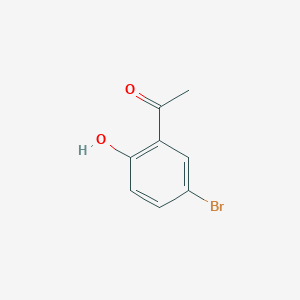

5'-Bromo-2'-hydroxyacetophenone (CAS: 1450-75-5) is a halogenated acetophenone derivative with the molecular formula C₈H₇BrO₂ (molecular weight: 215.04 g/mol). It features a hydroxyl group at the 2' position and a bromine atom at the 5' position on the aromatic ring (Figure 1). Key physicochemical properties include:

- Melting point: 58–61°C

- Boiling point: 282.6°C at 760 mmHg

- Density: 1.586 g/cm³

- Refractive index: 1.591

This compound is widely used as a precursor in organic synthesis, particularly for chromones, chalcones, and heterocyclic derivatives with applications in drug discovery and materials science . Its commercial availability, though costly, makes it valuable for synthesizing bioactive molecules like chromone-2-carboxylic acids and apoptosis-inducing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Fries Rearrangement: One common method involves the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 160°C, yielding 84-91%.

Direct Bromination: Another method includes the bromination of 2-hydroxyacetophenone using bromine in chloroform.

Industrial Production Methods:

- The industrial production of 5’-Bromo-2’-hydroxyacetophenone often involves the same synthetic routes but on a larger scale, ensuring proper handling and safety measures due to the compound’s irritant properties.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 5’-Bromo-2’-hydroxyacetophenone can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form various derivatives.

Oxidation Reactions: It can also be oxidized to form different products.

Common Reagents and Conditions:

Aluminum Chloride: Used in the Fries rearrangement.

Bromine: Used for direct bromination.

Chloroform: Solvent for bromination reactions.

Major Products:

Tetrahedral Metallocene Complexes: When used as a ligand.

6-Bromochromen-4-one: Formed through specific synthetic routes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5'-Bromo-2'-hydroxyacetophenone has several documented applications in scientific research:

- Ligand for Metal Complexes :

- Synthesis of Organic Compounds :

- Biological Activity Studies :

- Material Science Applications :

Case Study 1: Spermicidal Activity

A study published in the Biology of Reproduction highlighted the spermicidal activity of vanadocene complexes formed with this compound. The research demonstrated that these complexes could effectively immobilize human sperm, suggesting potential applications in contraceptive methods .

Case Study 2: Antimicrobial Properties

Research conducted on the biological activity of this compound indicated its effectiveness against various pathogens. The hydroxyl group enhances its interaction with microbial cell membranes, leading to increased antimicrobial action, making it a candidate for developing new antibacterial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Lacks bromine; contains only hydroxyl group | More polar; widely used as a precursor in synthesis |

| 4-Bromo-2'-hydroxyacetophenone | Bromine at para position | Different reactivity due to bromine's position |

| 3-Bromo-4'-hydroxyacetophenone | Bromine at meta position | Altered steric effects compared to 5-bromo variant |

Wirkmechanismus

The mechanism of action of 5’-Bromo-2’-hydroxyacetophenone primarily involves its role as a ligand in the formation of metallocene complexes. These complexes interact with molecular targets, potentially disrupting cellular processes in sperm cells, leading to spermicidal effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated 2'-Hydroxyacetophenones

5'-Chloro-2'-hydroxyacetophenone

- Structure : Chlorine at 5' position instead of bromine.

- Physicochemical properties :

- Reactivity : Less electron-withdrawing than bromine, leading to slower reaction kinetics in nucleophilic substitutions. Used to synthesize 6-chlorochromone-3-carbaldehyde .

- Applications : Lower cytotoxicity compared to brominated analogs in anticancer studies .

3'-Bromo-2'-hydroxyacetophenone

- Structure : Bromine at 3' position instead of 5'.

- Synthesis : Achieved via regioselective bromination using pyridinium iodochloride .

- Applications : Intermediate for substituted chalcones and indoles; positional isomerism affects electronic properties and biological activity .

2-Bromo-4'-hydroxyacetophenone

- Structure : Bromine at 2' position, hydroxyl at 4'.

- Reactivity : Forms thioether linkages with heterocycles, enabling carbonic anhydrase inhibitor synthesis .

- Spectral data : Methylene protons in ¹H NMR appear at 5.07–4.49 ppm .

Substituent Effects on Reactivity and Bioactivity

Halogen Influence

- Electrophilic substitution : Bromine’s stronger electron-withdrawing effect (compared to chlorine) enhances electrophilic aromatic substitution rates. For example, 5'-bromo derivatives undergo faster cyclization to chromones than 5'-chloro analogs .

- Cytotoxicity : Brominated chromones (e.g., 6-bromo-3-hydroxychromone) exhibit higher cytotoxicity against cancer cells (e.g., MCF-7) than chlorinated counterparts due to increased lipophilicity and membrane permeability .

Positional Isomerism

- 5'- vs. 3'-bromo substitution : 5'-Bromo derivatives are more sterically accessible for cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling diverse biaryl synthesis . In contrast, 3'-bromo isomers require harsher conditions for functionalization .

Biologische Aktivität

5'-Bromo-2'-hydroxyacetophenone (CAS Number: 1450-75-5) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.044 g/mol

- Melting Point : 58–61 °C

- Boiling Point : 282.6 °C at 760 mmHg

- Density : 1.6 g/cm³

- Solubility : Soluble in chloroform

Synthesis Methods

This compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : This method involves the acylation of brominated phenolic compounds.

- Nucleophilic Substitution Reactions : This approach utilizes nucleophiles to replace bromine in the compound, enhancing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its hydroxyl group enhances interaction with biological systems, making it effective against certain bacteria and fungi:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows some activity against Escherichia coli and Pseudomonas aeruginosa.

Antioxidant Activity

Studies have demonstrated that compounds with hydroxyl groups, such as this compound, possess antioxidant properties. These properties are crucial for scavenging free radicals and preventing oxidative stress in biological systems.

While specific mechanisms of action for this compound remain under investigation, its interactions with proteins and enzymes suggest potential pathways for therapeutic applications. The presence of the bromine atom and hydroxyl group may facilitate these interactions, impacting enzyme function and cellular processes.

Case Studies and Research Findings

- Inhibition of Monoamine Oxidase (MAO) :

- Anticancer Activity :

- Spermicidal Activity :

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Lacks bromine; contains only hydroxyl group | More polar; widely used as a precursor in synthesis |

| 4-Bromo-2'-hydroxyacetophenone | Bromine at para position | Different reactivity due to bromine's position |

| 3-Bromo-4'-hydroxyacetophenone | Bromine at meta position | Altered steric effects compared to the 2-bromo variant |

Q & A

Basic Research Questions

Q. What are the common purification methods for 5'-Bromo-2'-hydroxyacetophenone to ensure high purity in laboratory settings?

- Methodological Answer : Recrystallization from ethyl alcohol is a standard purification technique, as demonstrated in iodination reactions where the compound is isolated in 85% yield after filtration and recrystallization . Additional methods may include column chromatography using silica gel with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to separate byproducts.

Q. How is the structural identity of this compound confirmed after synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- 1H/13C NMR to confirm the aromatic proton environment and carbonyl group.

- ESI-MS to verify molecular weight (215.04 g/mol) and isotopic patterns consistent with bromine .

- FT-IR to identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and ketone (C=O stretch, ~1680 cm⁻¹) functional groups.

Q. What synthetic routes are employed to introduce bromine into 2'-hydroxyacetophenone derivatives?

- Methodological Answer : Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. Reaction conditions (temperature, catalyst) are critical to avoid over-bromination. For example, controlled addition of NBS at 0–5°C with FeCl₃ catalysis can enhance regioselectivity .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of chromone-2-carboxylic acids?

- Methodological Answer : The compound serves as a precursor in a multi-step process:

POCl₃-induced cyclization converts the ketone to a chromone scaffold.

Oxidation with sodium chlorite and sulfamic acid yields the carboxylic acid derivative.

Microwave-assisted Pd(II)-catalyzed Heck cross-coupling introduces aryl/vinyl groups for functional diversity .

- Key Optimization : Microwave irradiation reduces reaction time (2–4 hours vs. 24 hours conventional) and improves yields by 15–20% .

Q. What strategies mitigate low yields in Pd-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Selection : Bulky ligands (e.g., XPhos) enhance catalytic activity and prevent dehalogenation side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve solubility.

- Temperature Control : Reactions at 80–100°C balance activation energy and thermal decomposition risks .

Q. How does the electronic environment of this compound influence regioselectivity in electrophilic substitutions?

- Mechanistic Insight :

- The hydroxyl group activates the aromatic ring via electron donation (ortho/para-directing), while the bromine exerts a moderate deactivating meta-directing effect.

- In iodination reactions, the 3’-position is favored due to steric hindrance at the 6’-position and electronic effects .

Q. What analytical approaches resolve contradictions in reaction outcomes across studies using this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions under reported conditions to isolate variables (e.g., catalyst purity, solvent grade).

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and identify side products.

- Cross-Study Comparison : Meta-analysis of parameters (e.g., reflux time in iodination: 2 hours vs. 4 hours) reveals yield discrepancies due to incomplete conversion or side reactions .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.